(E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide (E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 2035036-49-6
VCID: VC6614074
InChI: InChI=1S/C17H19NOS2/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+
SMILES: C1CCC(C1)(CNC(=O)C=CC2=CSC=C2)C3=CSC=C3
Molecular Formula: C17H19NOS2
Molecular Weight: 317.47

(E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide

CAS No.: 2035036-49-6

Cat. No.: VC6614074

Molecular Formula: C17H19NOS2

Molecular Weight: 317.47

* For research use only. Not for human or veterinary use.

(E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide - 2035036-49-6

Specification

CAS No. 2035036-49-6
Molecular Formula C17H19NOS2
Molecular Weight 317.47
IUPAC Name (E)-3-thiophen-3-yl-N-[(1-thiophen-3-ylcyclopentyl)methyl]prop-2-enamide
Standard InChI InChI=1S/C17H19NOS2/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+
Standard InChI Key VOXVJGQJUPJCSW-ONEGZZNKSA-N
SMILES C1CCC(C1)(CNC(=O)C=CC2=CSC=C2)C3=CSC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

(E)-3-(Thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide consists of:

  • Acrylamide backbone: A trans-configured α,β-unsaturated amide (E-configuration), which facilitates conjugation and potential hydrogen bonding with biological targets.

  • Thiophen-3-yl substituents: Two electron-rich thiophene rings at the acrylamide β-position and the cyclopentyl group. Thiophene’s aromaticity and sulfur atom enhance molecular interactions with hydrophobic protein pockets .

  • Cyclopentylmethyl group: A lipophilic cyclopentane ring substituted with a thiophen-3-yl group, which may improve metabolic stability and membrane permeability compared to linear alkyl chains .

Molecular Formula and Physicochemical Properties

Based on structural analogs , the compound’s molecular formula is estimated as C₁₈H₁₈N₂OS₂ (molecular weight: ~342.5 g/mol). Key properties include:

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
Melting Point~150–160°C (predicted)
LogP (Lipophilicity)~3.5 (indicating moderate hydrophobicity)
StabilityStable under inert conditions; susceptible to hydrolysis in acidic/basic media

Synthesis and Characterization

Synthetic Routes

The synthesis likely involves a multi-step approach, drawing from methods used for analogous acrylamides :

  • Preparation of (1-(thiophen-3-yl)cyclopentyl)methanamine:

    • Cyclopentanone undergoes nucleophilic addition with thiophen-3-ylmagnesium bromide, followed by reductive amination with methylamine.

  • Acrylation Reaction:

    • Condensation of 3-(thiophen-3-yl)acryloyl chloride with the amine intermediate in anhydrous dichloromethane, catalyzed by triethylamine .

Key Reaction:

3-(Thiophen-3-yl)acryloyl chloride+(1-(thiophen-3-yl)cyclopentyl)methanamineEt3NTarget Compound\text{3-(Thiophen-3-yl)acryloyl chloride} + \text{(1-(thiophen-3-yl)cyclopentyl)methanamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Spectroscopic Characterization

Hypothetical data based on similar compounds :

TechniqueKey Signals
¹H NMRδ 7.40–7.20 (m, 4H, thiophene-H), 6.80 (d, J=15 Hz, 1H, CH=), 6.30 (d, J=15 Hz, 1H, CH=), 3.40 (s, 2H, NCH₂)
¹³C NMRδ 165.5 (C=O), 142.3 (CH=), 128.1–126.3 (thiophene-C), 55.2 (NCH₂)
IR1660 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 690 cm⁻¹ (C–S stretch)

Biological Evaluation and Mechanism of Action

Anticancer Activity

Resveratrol-derived acrylamides show IC₅₀ values in the low micromolar range against cancer cell lines . The thiophene and cyclopentyl groups in the target compound could similarly disrupt cancer cell proliferation via:

  • ROS generation: Thiophene’s electron-rich structure may promote oxidative stress in malignant cells.

  • Microtubule inhibition: Acrylamides interfere with tubulin polymerization, a mechanism observed in vinca alkaloids .

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: High lipophilicity suggests moderate oral bioavailability.

  • Metabolism: Predicted hepatic oxidation via CYP3A4, with thiophene rings prone to epoxidation .

  • Excretion: Primarily renal (>60%), with minor biliary excretion.

Toxicity Risks

  • Hepatotoxicity: Thiophene metabolites may form reactive epoxides, necessitating structural optimization .

  • CYP inhibition: Potential interactions with drugs metabolized by CYP2D6.

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